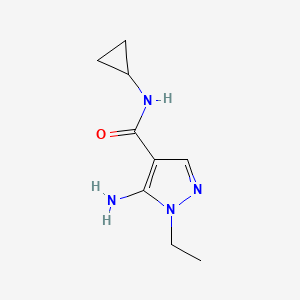

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

Description

Propriétés

IUPAC Name |

5-amino-N-cyclopropyl-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-2-13-8(10)7(5-11-13)9(14)12-6-3-4-6/h5-6H,2-4,10H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDUVLQHTGEWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water . This one-pot, multi-component reaction is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Comparison with 5-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide

This analog (CAS: 1505969-56-1, C₈H₁₂N₄O , MW: 180.21 g/mol) differs only in the alkyl group at position 1 (methyl vs. ethyl). Key comparisons include:

- Steric Effects : The longer ethyl chain may introduce slight steric hindrance, influencing interactions with enzymatic or receptor targets.

- Synthetic Considerations : Ethylation may require alternative alkylation reagents compared to methylation, though both likely follow similar coupling strategies (e.g., EDCI/HOBt-mediated amidation) .

Comparison with Chloro-Substituted Pyrazole Carboxamides ()

Compounds 3a–3p from feature chloro, cyano, and aryl substituents instead of amino and cyclopropyl groups. For example:

- 3a (5-chloro, 1-phenyl, N-aryl): Higher molecular weight (403.1 g/mol) and lower solubility due to electron-withdrawing chloro and cyano groups.

- 3d (5-chloro, 4-fluorophenyl): Polar fluorophenyl substituent may enhance metabolic stability compared to cyclopropyl.

Key Differences :

Impact of Substituents on Physicochemical Properties

- Amino vs.

- Cyclopropyl vs. Aryl N-Substituents : The cyclopropyl group offers conformational rigidity and reduced steric bulk compared to aryl groups (e.g., phenyl in 3a ), which might enhance target selectivity in drug design .

- Ethyl vs. Methyl at Position 1 : Ethyl increases lipophilicity, which could affect pharmacokinetic properties such as absorption and half-life .

Activité Biologique

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structure featuring an amino group, a carboxamide functional group, and cyclopropyl and ethyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.23 g/mol

Antifungal Activity

Research indicates that 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide exhibits antifungal properties primarily through the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for fungal metabolism. This inhibition disrupts the energy production pathways in fungi, making it a promising candidate for antifungal drug development.

Anti-Cryptosporidium Efficacy

A series of studies have demonstrated the compound's effectiveness against Cryptosporidium parvum, a leading cause of pediatric diarrhea. Selective inhibitors based on the 5-amino-pyrazole scaffold have shown significant in vitro and in vivo efficacy. For instance, compound BKI 1708 was effective at a dosage of 8 mg/kg in mouse models, exhibiting no observable toxicity at higher doses .

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. A derivative demonstrated nanomolar activity against various FGFRs and effectively suppressed the proliferation of cancer cell lines such as NCI-H520 and SNU-16 with IC values ranging from 19 to 73 nM . This suggests its potential use in targeted cancer therapies.

The mechanisms through which 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to SDH, it alters metabolic pathways critical for fungal survival.

- Covalent Binding : In anticancer applications, certain derivatives irreversibly bind to FGFRs, effectively inhibiting their function even in the presence of gatekeeper mutations that confer drug resistance .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide:

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| 4-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxamide | CHNO | Antifungal | Similar structure with different functional group positioning |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | CHNO | Impurity reference | Lacks cyclopropyl group |

| BKI 1708 (derivative) | CHNO | Anti-Cryptosporidium | Effective at low dosages |

Case Studies

Several case studies highlight the potential applications of this compound:

- Cryptosporidiosis Treatment : In preclinical models, derivatives based on this scaffold demonstrated significant reductions in oocyst shedding and improved survival rates in infected mice .

- Cancer Cell Proliferation Inhibition : A study involving various cancer cell lines showed that certain derivatives could effectively inhibit cell growth and induce apoptosis through FGFR inhibition .

Q & A

Basic: What are the optimal synthetic routes for 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves multi-step protocols, including cyclocondensation of precursors (e.g., ethyl acetoacetate derivatives with hydrazines) followed by functional group modifications. For example:

- Step 1: Cyclization using ethyl 4,4-diethoxy-3-oxobutanoate and azides under reflux with a base (e.g., K₂CO₃) to form the pyrazole core .

- Step 2: Amidation with cyclopropylamine under coupling agents like EDCl/HOBt to introduce the N-cyclopropyl group .

Key Variables for Yield Optimization:

| Variable | Impact on Yield | Optimal Condition |

|---|---|---|

| Temperature | Higher temps accelerate cyclization but may degrade intermediates | 80–100°C for cyclization |

| Catalyst | Use of DMAP or EDCl improves amidation efficiency | 10 mol% DMAP in DMF |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity | DMF or THF |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl and ethyl groups). Key signals: cyclopropyl protons (δ 0.5–1.2 ppm), pyrazole NH₂ (δ 5.8–6.2 ppm) .

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks. Example: Pyrazole-carboxamide derivatives show planar pyrazole rings with intermolecular N–H···O bonds .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Advanced: How does the compound interact with specific enzymes or receptors, and what methodological approaches are used to study these interactions?

Methodological Answer:

- Enzyme Inhibition Assays: Test activity against targets like cyclooxygenase (COX) or bacterial enzymes. Example: Pyrazole-carboxamides show COX-2 IC₅₀ values of 0.8–2.5 µM via fluorometric assays .

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes. The cyclopropyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) for receptor-ligand interactions .

Advanced: How can structural modifications enhance bioactivity, and what are the trade-offs in physicochemical properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Substituent Effects: Adding electron-withdrawing groups (e.g., –NO₂) to the pyrazole ring increases antibacterial potency but reduces solubility .

- N-Substitution: Replacing cyclopropyl with bulkier groups (e.g., benzyl) improves receptor affinity but may introduce metabolic instability .

Example Data:

| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| N-Cyclopropyl | 1.2 µM (COX-2) | 0.8 |

| N-Benzyl | 0.7 µM (COX-2) | 0.3 |

| 5-NO₂ Derivative | 0.5 µM (Antibacterial) | 0.2 |

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Standardized Assay Protocols: Use validated methods (e.g., CLSI guidelines for antimicrobial testing) .

- Purity Verification: HPLC (≥95% purity) and mass spectrometry to exclude degradation products .

- Meta-Analysis: Compare data across studies using computational tools (e.g., Bayesian modeling) to identify outliers .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.